Cas no 2171825-88-8 (11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)

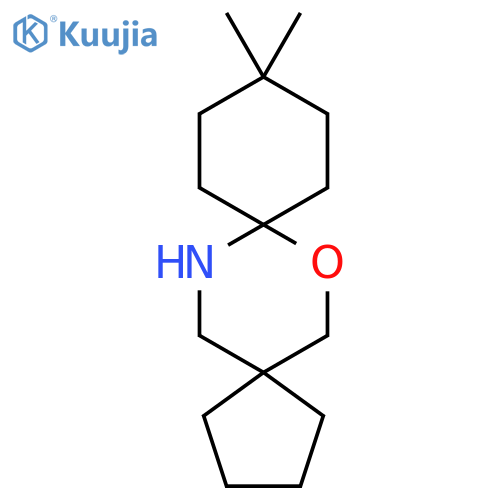

2171825-88-8 structure

商品名:11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane

11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane 化学的及び物理的性質

名前と識別子

-

- 11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane

- EN300-1278943

- 11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane

- 2171825-88-8

-

- インチ: 1S/C15H27NO/c1-13(2)7-9-15(10-8-13)16-11-14(12-17-15)5-3-4-6-14/h16H,3-12H2,1-2H3

- InChIKey: WRYMQEJAFHLYSF-UHFFFAOYSA-N

- ほほえんだ: O1CC2(CCCC2)CNC21CCC(C)(C)CC2

計算された属性

- せいみつぶんしりょう: 237.209264485g/mol

- どういたいしつりょう: 237.209264485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 21.3Ų

11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1278943-100mg |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1278943-2500mg |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1278943-10000mg |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1278943-2.5g |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 2.5g |

$2155.0 | 2023-06-08 | ||

| Enamine | EN300-1278943-0.25g |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 0.25g |

$1012.0 | 2023-06-08 | ||

| Enamine | EN300-1278943-5.0g |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 5g |

$3189.0 | 2023-06-08 | ||

| Enamine | EN300-1278943-1.0g |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 1g |

$1100.0 | 2023-06-08 | ||

| Enamine | EN300-1278943-1000mg |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1278943-250mg |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1278943-0.1g |

11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |

2171825-88-8 | 0.1g |

$968.0 | 2023-06-08 |

11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

2171825-88-8 (11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬